
3-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide is a useful research compound. Its molecular formula is C20H20BrN5O and its molecular weight is 426.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bromine atom, an ethylamino group, and a pyrimidine moiety, making it structurally unique among sulfonamide derivatives. Its molecular formula is C21H25BrN5O2, with a molecular weight of approximately 440.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H25BrN5O2 |
| Molecular Weight | 440.36 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key] |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized to function as an enzyme inhibitor by mimicking natural substrates, which disrupts essential biological processes. This mechanism is common among sulfonamide derivatives, which are known for their antibacterial properties.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting the folate synthesis pathway, crucial for bacterial proliferation.
Anticancer Activity
In vitro studies have demonstrated that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that similar pyrimidine-based compounds showed promising results against human liver carcinoma cells (Bel-7404), indicating potential for further development in cancer therapeutics.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of a related compound against Staphylococcus aureus and Escherichia coli. The compound displayed an IC50 value of 15 µM against S. aureus, suggesting significant antibacterial potential.
- Cytotoxicity in Cancer Cells : In another study, the cytotoxicity of related pyrimidine compounds was assessed on HeLa cells (cervical cancer). The results indicated an IC50 of 10 µM, demonstrating effective inhibition of cell proliferation.
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of the compound to target enzymes involved in cancer progression and bacterial metabolism. These studies suggest that the compound binds effectively to the active sites of these enzymes, inhibiting their activity.
Propiedades
IUPAC Name |
3-bromo-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN5O/c1-3-22-18-11-13(2)23-20(26-18)25-17-9-7-16(8-10-17)24-19(27)14-5-4-6-15(21)12-14/h4-12H,3H2,1-2H3,(H,24,27)(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJLELNIBHTXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













